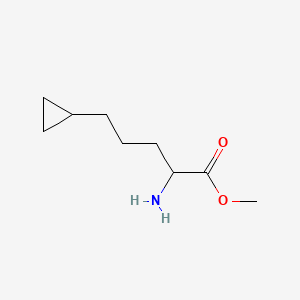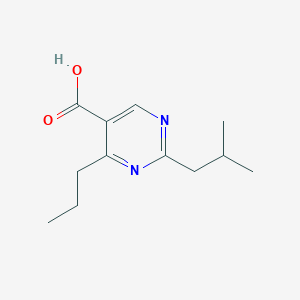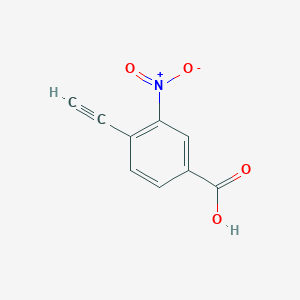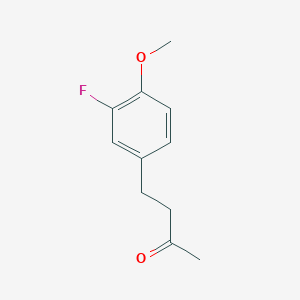
4-(3-Fluoro-4-methoxyphenyl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-Fluoro-4-methoxyphenyl)butan-2-one is an organic compound with the molecular formula C11H13FO2 It is characterized by the presence of a fluoro and methoxy group attached to a phenyl ring, which is further connected to a butan-2-one moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Fluoro-4-methoxyphenyl)butan-2-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde and butan-2-one.
Condensation Reaction: The key step involves a condensation reaction between 3-fluoro-4-methoxybenzaldehyde and butan-2-one in the presence of a base such as sodium hydroxide or potassium hydroxide. This reaction is typically carried out in an organic solvent like ethanol or methanol.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure consistent quality and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-Fluoro-4-methoxyphenyl)butan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro and methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-(3-Fluoro-4-methoxyphenyl)butan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 4-(3-Fluoro-4-methoxyphenyl)butan-2-one exerts its effects depends on its interaction with molecular targets. The fluoro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, modulating biological pathways. Detailed studies are required to elucidate the specific molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Methoxyphenyl)butan-2-one: Lacks the fluoro group, which may affect its reactivity and biological activity.
4-(3-Fluoro-4-hydroxyphenyl)butan-2-one: Contains a hydroxy group instead of a methoxy group, potentially altering its chemical properties and applications.
Uniqueness
4-(3-Fluoro-4-methoxyphenyl)butan-2-one is unique due to the presence of both fluoro and methoxy groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups makes it a valuable compound for research and industrial purposes.
Propiedades
Fórmula molecular |
C11H13FO2 |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
4-(3-fluoro-4-methoxyphenyl)butan-2-one |
InChI |
InChI=1S/C11H13FO2/c1-8(13)3-4-9-5-6-11(14-2)10(12)7-9/h5-7H,3-4H2,1-2H3 |
Clave InChI |
SIIOQIDQHJXOFY-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1=CC(=C(C=C1)OC)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


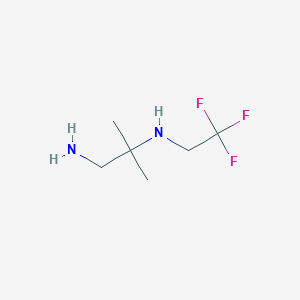


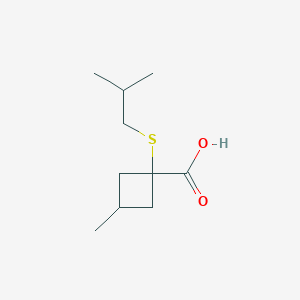
![3-[(3R)-piperidin-3-yl]propan-1-olhydrochloride](/img/structure/B13540124.png)
![rac-(1R,2S,4S,5S,6R)-5,6-dihydroxybicyclo[2.2.1]heptane-2-carboxylicacid](/img/structure/B13540127.png)
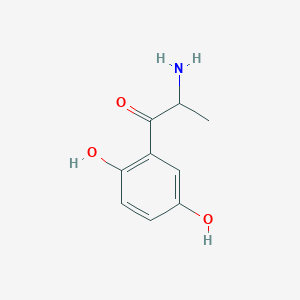
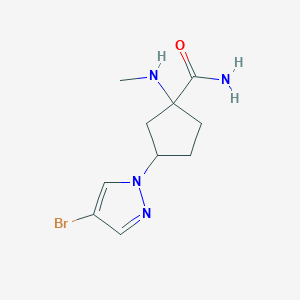
![2-[(Oxan-4-yl)methyl]-1,3-thiazole](/img/structure/B13540148.png)
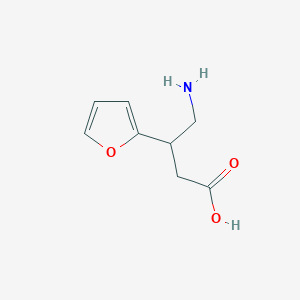
![rac-(1R,5R)-2,2,3,3-tetrafluorobicyclo[3.1.0]hexane-1-carboxylicacid,cis](/img/structure/B13540158.png)
